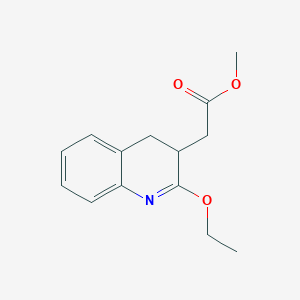
8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative Purines are a group of heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids (DNA and RNA)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions starting from simpler purine derivatives. Common synthetic routes may include:
Alkylation: Introduction of the isopentyl group through alkylation reactions.
Amination: Introduction of the amino group via nucleophilic substitution reactions.
Methylation: Introduction of the methyl group through methylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where reactions are carried out in batches with careful control of reaction conditions.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced purine derivatives.
Substitution: The amino and alkyl groups may participate in substitution reactions, leading to a variety of substituted purine compounds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. Typically, these could include various oxidized, reduced, or substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as a building block for the synthesis of novel purine derivatives with potential biological activity.
Biology
Enzyme Inhibition Studies: Used in studies to understand the inhibition of purine-related enzymes.
Medicine
Drug Development:
Industry
Chemical Intermediates: Used as intermediates in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives may act by:
Enzyme Inhibition: Inhibiting enzymes involved in purine metabolism.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
8-Amino-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C11H17N5O2 |
|---|---|
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
8-amino-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C11H17N5O2/c1-6(2)4-5-16-7-8(13-10(16)12)15(3)11(18)14-9(7)17/h6H,4-5H2,1-3H3,(H2,12,13)(H,14,17,18) |
Clave InChI |
KMXIGAXTEBJSKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=C(N=C1N)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



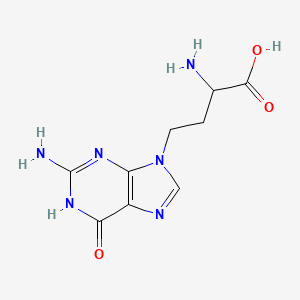

![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)

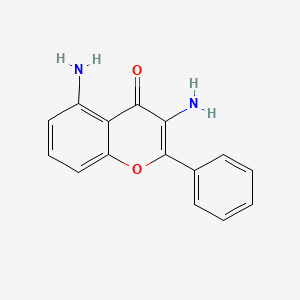

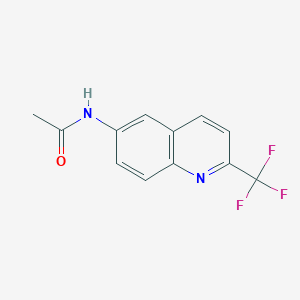

![1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone](/img/structure/B11865516.png)
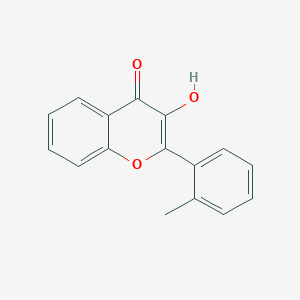
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)

